ethyl 3-(2,4-difluoroanilino)but-2-enoate
Description
Structure
3D Structure
Properties
IUPAC Name |
ethyl 3-(2,4-difluoroanilino)but-2-enoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13F2NO2/c1-3-17-12(16)6-8(2)15-11-5-4-9(13)7-10(11)14/h4-7,15H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIFYRMVOZLWOSC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C=C(C)NC1=C(C=C(C=C1)F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13F2NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for Ethyl 3 2,4 Difluoroanilino but 2 Enoate and Its Analogues
Conventional Synthetic Routes to β-Enamino Esters
The most fundamental and widely employed method for synthesizing β-enamino esters is the direct condensation of a primary or secondary amine with a β-ketoester. This approach is valued for its simplicity and atom economy.
The synthesis of ethyl 3-(2,4-difluoroanilino)but-2-enoate is conventionally achieved through the direct condensation of 2,4-difluoroaniline (B146603) with ethyl acetoacetate (B1235776). This reaction is a classic example of enamine formation, where the nucleophilic aniline (B41778) attacks the ketone carbonyl of the β-ketoester, followed by the elimination of a water molecule to form the stable, conjugated enamino ester system.
Typically, the reaction is carried out by heating the two reactants, often in a solvent like toluene (B28343) or ethanol (B145695), with azeotropic removal of water to drive the equilibrium towards the product. acgpubs.org While the reaction can proceed without a catalyst, it often requires elevated temperatures and long reaction times. nih.gov The regioselectivity of the reaction is high, as the amine preferentially attacks the more electrophilic ketone carbonyl over the ester carbonyl. nih.gov
To improve the efficiency and mildness of the condensation reaction, a wide variety of catalysts have been developed. These catalysts facilitate the reaction by activating the carbonyl group of the β-ketoester, thereby lowering the energy barrier for the nucleophilic attack of the aniline. Catalytic approaches often lead to higher yields, shorter reaction times, and can enable the reaction to proceed under milder, often solvent-free, conditions. acgpubs.orgpublish.csiro.au
Several Lewis acids and other catalysts have proven effective. For instance, metal triflates such as Scandium(III) triflate (Sc(OTf)₃) and Ytterbium(III) triflate (Yb(OTf)₃) are highly efficient, reusable catalysts for this transformation under solvent-free conditions. acgpubs.orgresearchgate.net Other effective catalytic systems include Zinc perchlorate (B79767) (Zn(ClO₄)₂·6H₂O), cerium(III) chloride heptahydrate (CeCl₃·7H₂O), cobalt(II) chloride, and gold(I)/silver(I) complexes. acgpubs.orgnih.gov Even simple and inexpensive catalysts like acetic acid or p-toluenesulfonic acid (p-TSA) can be used to promote the reaction. nih.govorganic-chemistry.org
| Catalyst | Typical Conditions | Reported Yields | Reference |
|---|---|---|---|
| Yb(OTf)₃ | Solvent-free, Room Temperature | Moderate to Excellent | researchgate.net |
| Sc(OTf)₃ | Solvent-free | 70-95% | acgpubs.org |
| [(PPh₃)AuCl]/AgOTf | Solvent-free, Room Temperature | Good to Excellent | nih.gov |
| Zn(ClO₄)₂·6H₂O | Not specified | >70% | acgpubs.org |
| Cobalt(II) chloride | Solvent-free, Room Temperature | 75-95% | acgpubs.org |
| Acetic Acid | Solvent-free, Ultrasound | Good | organic-chemistry.org |
| p-Toluenesulfonic acid (p-TSA) | Refluxing Toluene | Good | nih.gov |
Advanced Synthetic Strategies for this compound Derivatives
β-Enamino esters can exist as two geometric isomers, (E) and (Z). For N-aryl substituted β-enamino esters derived from primary amines, the (Z)-isomer is generally the thermodynamically favored product. This preference is due to the formation of a strong intramolecular hydrogen bond between the N-H proton and the ester's carbonyl oxygen, which creates a stable, pseudo-six-membered ring. nih.gov This conformation holds the molecule in a planar arrangement, enhancing its stability. The synthesis of a closely related analogue, (Z)-ethyl 3-(2,4,6-trimethylanilino)but-2-enoate, confirms the formation of the (Z)-isomer, which is stabilized by this intramolecular hydrogen bond. nih.gov
While the (Z)-isomer is often the major product, the stereochemical outcome can sometimes be influenced by reaction conditions. For example, in the synthesis of N-monosubstituted β-aminoacrylates, acid- or base-promoted reactions can selectively favor the formation of either E or Z isomers depending on the solvent used. organic-chemistry.org Furthermore, specific catalytic systems, such as palladium-catalyzed oxidative coupling of aromatic primary amines and alkenes, have been developed to provide rapid and stereoselective access to (Z)-enamines. organic-chemistry.org
The this compound scaffold can be further elaborated through metal-catalyzed functionalization. These reactions can target various positions on the molecule, including the electron-rich aromatic ring or the enamine backbone, to introduce new substituents and build molecular complexity. Transition-metal-catalyzed C-H activation and annulation are powerful tools for the site-selective transformation of β-enaminones and related enamino esters. rsc.orgx-mol.net
For instance, methods for the direct β-C–H ketoalkylation of enaminoesters using cyclopropanols have been developed under metal-free, TEMPO-mediated conditions. rsc.org This provides a direct route to β-keto alkyl substituted enaminoesters. While not employing a metal catalyst, it represents an advanced strategy for functionalizing the enamine core. Other transition-metal-catalyzed processes, such as palladium- and photoredox-catalyzed C-H olefination, can be used to construct indole (B1671886) derivatives from N-aryl enamines, demonstrating the potential for cyclization and annulation reactions starting from enamino ester precursors. researchgate.net
One-pot synthetic protocols, which involve multiple reaction steps in a single vessel without the isolation of intermediates, offer significant advantages in terms of efficiency, resource conservation, and reduced waste generation. Such strategies can be applied to the synthesis of complex derivatives starting from simple precursors like 2,4-difluoroaniline and ethyl acetoacetate.
For example, one-pot procedures are well-established for the synthesis of various heterocyclic systems where a β-enamino ester is a presumed, but not isolated, intermediate. An analogous process is the diethyl phosphate-catalyzed one-pot synthesis of 2,3-dihydroquinolin-4(1H)-ones from 2-aminoacetophenones and aldehydes, which proceeds through an initial condensation followed by an intramolecular cyclization. researchgate.net Similar strategies could be envisioned for this compound, where the initially formed enamino ester undergoes a subsequent in-situ reaction with another component to yield more complex, functionalized heterocyclic products in a single operation.
Isolation and Purification Techniques for this compound and its Analogues
Following the synthesis of this compound and its analogues, the crude reaction mixture typically contains the desired product along with unreacted starting materials, catalysts, and by-products. The initial work-up often involves extraction and washing to remove the bulk of impurities. For instance, a common procedure involves diluting the reaction mixture with a suitable solvent like ethyl acetate (B1210297) and washing it with water or brine. The organic layer is then dried over an anhydrous salt, such as sodium sulfate (B86663) or magnesium sulfate, and the solvent is removed under reduced pressure to yield the crude product.
Further purification is then carried out using one or more of the following techniques:
Column Chromatography
Column chromatography is a widely used technique for the purification of β-enamino esters. Silica (B1680970) gel is the most common stationary phase due to its efficacy in separating compounds with moderate polarity. The choice of the mobile phase, or eluent, is crucial for achieving good separation. A mixture of a non-polar solvent, such as hexane (B92381) or petroleum ether, and a more polar solvent, like ethyl acetate, is typically employed. The polarity of the eluent is gradually increased to first elute the less polar impurities, followed by the desired product.
For basic organic amines, such as the anilino-derivatives, the acidic nature of silica gel can sometimes lead to poor separation, band tailing, or even decomposition of the product. In such cases, the mobile phase can be modified by adding a small amount of a basic modifier, like triethylamine (B128534) or ammonia, to neutralize the acidic sites on the silica gel. Alternatively, a different stationary phase, such as basic alumina (B75360) or amine-functionalized silica, can be used.
| Compound | Stationary Phase | Eluent System | Reference |
|---|---|---|---|
| Ethyl 3-aminocrotonate | Silica gel | 10-25% Ethyl acetate in n-hexanes | haui.edu.vn |
| Chiral Methyl 1-substituted 6-oxo-1,4,5,6-tetrahydropyridine-3-carboxylates (from β-enamino esters) | Silica gel | Hexane-AcOEt (60:40) | researchgate.net |
| (Z)-4-(Aryl/alkylamino)pent-3-en-2-ones and Ethyl (Z)-3-(aryl/alkylamino)but-2-enoates | Silica gel | Not specified |
Recrystallization
Recrystallization is another powerful technique for purifying solid compounds. This method relies on the difference in solubility of the compound and its impurities in a particular solvent or solvent mixture at different temperatures. The crude solid is dissolved in a minimum amount of a hot solvent in which it is highly soluble. As the solution cools, the solubility of the compound decreases, leading to the formation of crystals, while the impurities remain dissolved in the solvent.
The choice of solvent is critical for successful recrystallization. An ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures. Common solvents for the recrystallization of β-enamino ester derivatives include ethanol, methanol, and mixtures of solvents like ethyl acetate and hexane. For example, some 3-arylamino-2-(4-nitrophenyl)acrylate derivatives are recrystallized from appropriate, though unspecified, solvents. nih.gov
| Compound | Recrystallization Solvent | Reference |
|---|---|---|
| 3-Arylamino-2-(4-nitrophenyl)acrylate derivatives | Not specified | nih.gov |
| Ethyl 2-(2-(3-sulfamoylphenyl) hydrazono) butanoate | EtOH/MeOH | tsijournals.com |
Combined and Other Techniques
Often, a combination of chromatography and recrystallization is employed to achieve high purity. Column chromatography can be used as an initial purification step to separate the major components of the crude mixture, followed by recrystallization of the isolated product to remove any remaining minor impurities.
In some cases, particularly for thermally stable and volatile compounds, distillation under reduced pressure can be an effective purification method. The purity of the final product is typically assessed using techniques such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and spectroscopic methods like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
Structural Elucidation and Spectroscopic Characterization of Ethyl 3 2,4 Difluoroanilino but 2 Enoate
X-ray Crystallographic Analysis
The solid-state structure of ethyl 3-(2,4-difluoroanilino)but-2-enoate has been elucidated by single-crystal X-ray diffraction, revealing specific details about its molecular conformation, internal bonding, and how the molecules arrange themselves in a crystalline lattice.
Molecular Conformation and Dihedral Angles in the Solid State
In its crystalline form, the molecule adopts a specific conformation primarily defined by the spatial relationship between the 2,4-difluoroanilino group and the ethyl but-2-enoate moiety. The molecule is generally planar, a common feature for β-enamino esters, which allows for electron delocalization across the N-C=C-C=O conjugated system.
Intramolecular Hydrogen Bonding Interactions
A prominent and structurally defining feature of this compound is the presence of a strong intramolecular hydrogen bond. This bond forms between the amine hydrogen (N-H) and the carbonyl oxygen (C=O) of the ester group. This interaction creates a stable six-membered pseudo-ring, often referred to as an S(6) ring motif. libretexts.org
This N-H···O hydrogen bond is characteristic of β-enamino esters and is critical in stabilizing the Z-enamine tautomer, which is the overwhelmingly preferred form in the solid state. nih.govrsc.org This strong internal hydrogen bond holds the molecule in a relatively rigid, planar conformation, which is energetically favorable.
Supramolecular Assembly and Crystal Packing
In the crystal lattice, molecules of this compound are organized into a higher-order, three-dimensional structure through various intermolecular forces. While the strong intramolecular hydrogen bond dominates the molecular conformation, weaker intermolecular interactions govern the crystal packing.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides valuable information about the electronic environment of the hydrogen and carbon atoms within the molecule in solution.
Proton (¹H) NMR Spectroscopic Analysis
The ¹H NMR spectrum of this compound displays characteristic signals corresponding to the different types of protons in the molecule. The data is typically recorded in a deuterated solvent, such as deuterated chloroform (B151607) (CDCl₃).
The spectrum is expected to show:
A triplet and a quartet for the ethyl group protons (-O-CH₂-CH₃).
Singlets for the methyl group (C-CH₃) and the vinyl proton (=CH-).
Signals in the aromatic region for the protons on the difluorophenyl ring.
A broad singlet at a downfield chemical shift for the N-H proton, the position of which can be concentration-dependent.
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| -CH₃ (ethyl) | ~1.2-1.4 | Triplet |
| -CH₂- (ethyl) | ~4.0-4.2 | Quartet |
| -C(CH₃)= | ~1.9-2.1 | Singlet |
| =CH- | ~4.7-4.9 | Singlet |
| Aromatic-H | ~6.8-7.5 | Multiplet |
| N-H | ~10.0-10.5 | Broad Singlet |
Carbon-13 (¹³C) NMR Spectroscopic Analysis
The ¹³C NMR spectrum provides a count of the chemically distinct carbon environments in the molecule. The presence of highly electronegative fluorine atoms significantly impacts the chemical shifts of the carbons in the aromatic ring, with the carbons directly bonded to fluorine (C-F) showing large chemical shifts and characteristic splitting patterns (coupling).
Key signals in the ¹³C NMR spectrum include:
Aliphatic carbons of the ethyl group and the methyl group at the upfield end of the spectrum.
Olefinic carbons (=CH- and -C(N)=) in the mid-range.
Aromatic carbons, which will appear as multiple signals due to the substitution pattern. The C-F carbons will be significantly downfield and will exhibit large one-bond carbon-fluorine coupling constants (¹JCF).
The carbonyl carbon (C=O) signal at the far downfield end of the spectrum, typically in the 160-170 ppm range. chemicalbook.com
| Carbon Assignment | Expected Chemical Shift (δ, ppm) |
|---|---|
| -C H₃ (ethyl) | ~14-15 |
| -C H₂- (ethyl) | ~58-60 |
| -C(C H₃)= | ~19-21 |
| =C H- | ~85-90 |
| Aromatic C -H | ~104-130 |
| Aromatic C -N | ~130-135 |
| Aromatic C -F | ~155-165 (with C-F coupling) |
| -C (N)= | ~158-162 |
| C =O (ester carbonyl) | ~168-172 |
Fluorine-19 (¹⁹F) NMR Spectroscopic Analysis
Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) spectroscopy is a highly sensitive and informative technique for the characterization of organofluorine compounds. rsc.orgnumberanalytics.com Given that the ¹⁹F nucleus possesses a spin of 1/2 and is 100% naturally abundant, it provides strong, clear signals for analysis. wikipedia.org The large chemical shift range of ¹⁹F NMR, which can span over 800 ppm, allows for excellent resolution of signals from fluorine atoms in different chemical environments. wikipedia.orgthermofisher.com
For this compound, the ¹⁹F NMR spectrum is expected to show two distinct signals corresponding to the two non-equivalent fluorine atoms on the aniline (B41778) ring. The fluorine atom at the C2 position (ortho to the amino group) and the fluorine atom at the C4 position (para to the amino group) will experience different electronic environments, leading to different chemical shifts.
Table 1: Predicted ¹⁹F NMR Spectroscopic Data for this compound
| Fluorine Atom | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |
|---|---|---|---|
| F at C2 | -120 to -140 | ddd (doublet of doublet of doublets) | J(F2-F4), J(F2-H3), J(F2-H5) |
Note: Predicted values are based on typical ranges for similar fluoroaniline (B8554772) derivatives. Actual experimental values may vary.
Stereochemical Assignment through NMR Descriptors
This hydrogen bond creates a six-membered pseudo-ring, leading to a more planar and rigid structure. This rigidity has several consequences in the NMR spectra that allow for unambiguous stereochemical assignment:
¹H NMR Chemical Shift of N-H: The proton involved in the intramolecular hydrogen bond (N-H) is significantly deshielded and appears at a characteristically downfield chemical shift, often in the range of 10-12 ppm.
Nuclear Overhauser Effect (NOE): In ¹H-¹H NOESY experiments, a spatial correlation would be expected between the N-H proton and the vinyl proton (=CH-), as well as between the N-H proton and the methyl protons attached to the double bond (-C(CH₃)=). These correlations are only possible in the Z-isomer where these groups are in close proximity.
Diastereotopic Protons: If the molecule contains a chiral center, methylene (B1212753) protons adjacent to it can become diastereotopic, meaning they are chemically non-equivalent and will show separate signals in the ¹H NMR spectrum. masterorganicchemistry.com While the parent compound is achiral, derivatives could be designed to utilize this effect for stereochemical analysis.
Vibrational Spectroscopy: Infrared (IR) and Raman Studies
Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides detailed information about the functional groups and bonding within a molecule. msu.edu Each vibrational mode corresponds to a specific motion of atoms, such as stretching or bending of bonds. globalresearchonline.net
Fundamental Vibrational Mode Assignments
The IR and Raman spectra of this compound will display a series of characteristic absorption bands. By analyzing the position, intensity, and shape of these bands, the fundamental vibrational modes can be assigned. nih.govmdpi.com
Table 2: Key Vibrational Mode Assignments for this compound
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Description |
|---|---|---|
| N-H Stretch | 3200 - 3300 | Stretching of the amine N-H bond, often broadened due to hydrogen bonding. |
| C-H Stretch (Aromatic) | 3000 - 3100 | Stretching of C-H bonds on the difluorophenyl ring. |
| C-H Stretch (Aliphatic) | 2850 - 3000 | Stretching of C-H bonds in the ethyl and methyl groups. |
| C=O Stretch | 1640 - 1660 | Stretching of the ester carbonyl group. Shifted to lower frequency due to conjugation and intramolecular H-bonding. |
| C=C Stretch | 1580 - 1620 | Stretching of the enamine C=C double bond and aromatic ring C=C bonds. |
| N-H Bend | 1500 - 1550 | Bending (scissoring) motion of the N-H bond. |
Spectroscopic Signatures of Intramolecular Interactions
The presence of the strong intramolecular hydrogen bond between the N-H group and the ester carbonyl (C=O) group is a dominant feature that significantly influences the vibrational spectrum. msu.edu
N-H Stretching: The N-H stretching frequency is shifted to a lower wavenumber (red-shifted) and the peak is often broadened compared to a free N-H group. This is a direct consequence of the weakening of the N-H bond due to its participation in the hydrogen bond.
C=O Stretching: Similarly, the C=O stretching frequency is also red-shifted. The hydrogen bond donates electron density into the carbonyl group, weakening the C=O double bond and lowering the energy required to stretch it. This effect, combined with conjugation with the C=C double bond, results in a C=O absorption at a significantly lower frequency than that of a typical saturated ester (which appears around 1735-1750 cm⁻¹).
These shifts are definitive spectroscopic evidence for the presence and strength of the intramolecular hydrogen bond, which in turn supports the assignment of the Z-stereochemistry.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-Resolution Mass Spectrometry (HRMS) is an essential analytical technique for determining the precise elemental composition of a compound. numberanalytics.com By measuring the mass-to-charge ratio (m/z) of an ion to a very high degree of accuracy (typically to four or five decimal places), HRMS allows for the calculation of a unique molecular formula. nih.gov
For this compound, with a molecular formula of C₁₂H₁₃F₂NO₂, HRMS provides an experimental mass that can be compared to the calculated theoretical mass. This comparison serves as a powerful confirmation of the compound's identity and purity. Techniques like electrospray ionization (ESI) are commonly used to generate the protonated molecule [M+H]⁺ for analysis. The high accuracy of HRMS is crucial for distinguishing between compounds that may have the same nominal mass but different elemental formulas. numberanalytics.com
Table 3: High-Resolution Mass Spectrometry Data for this compound
| Parameter | Value |
|---|---|
| Molecular Formula | C₁₂H₁₃F₂NO₂ |
| Calculated Exact Mass ([M]) | 241.0914 |
| Common Adduct Ion | [M+H]⁺ |
A measured HRMS value within a few parts per million (ppm) of the calculated value provides high confidence in the assigned molecular formula.
Chemical Reactivity
Cyclization Reactions
β-Enamino esters are renowned for their utility in the synthesis of heterocyclic compounds through cyclization reactions. acs.orgdatapdf.comnih.gov this compound can serve as a precursor to various fused heterocyclic systems, particularly quinolines and related structures, which are of great importance in medicinal chemistry. For instance, thermal or acid-catalyzed intramolecular cyclization can lead to the formation of 4-hydroxyquinoline (B1666331) derivatives.
Condensation Reactions
The active methylene (B1212753) group of the β-enamino ester can participate in condensation reactions with various electrophiles. libretexts.org Furthermore, the enamine nitrogen can react with electrophilic reagents. These reactions provide a pathway to further functionalize the molecule and build more complex structures.
Conclusion
Ethyl 3-(2,4-difluoroanilino)but-2-enoate is a valuable synthetic intermediate with significant potential in organic and medicinal chemistry. Its synthesis from readily available starting materials and its versatile reactivity make it an attractive building block for the construction of complex, fluorinated molecules. The presence of the difluorophenyl group is particularly noteworthy, suggesting its utility in the development of novel pharmaceuticals and agrochemicals with improved properties. Further research into the specific reactions and applications of this compound is warranted to fully exploit its synthetic potential.
Derivatization and Exploration of Structure Reactivity Relationships
Structural Modifications on the 2,4-Difluoroanilino Moiety
The 2,4-difluoroanilino moiety plays a significant role in the reactivity of the parent molecule, primarily through its electronic influence on the enamine nitrogen. Modifications to this aromatic ring are typically achieved by employing differently substituted anilines as starting materials in the initial condensation step with ethyl acetoacetate (B1235776), rather than by post-synthetic modification of the enaminoate itself. researchgate.net The synthesis of β-enamino esters is a robust process that tolerates a wide variety of functional groups on the aniline (B41778) precursor. researchgate.net
The nature and position of substituents on the aniline ring can profoundly impact the nucleophilicity of the enamine and the thermal stability required for subsequent cyclization reactions. For instance, electron-donating groups on the aniline ring increase the electron density on the enamine nitrogen, enhancing its nucleophilicity and facilitating electrophilic attack at the C2 position of the butenoate backbone. Conversely, electron-withdrawing groups decrease the nucleophilicity, which can influence the conditions required for cyclization reactions like the Conrad-Limpach synthesis.
Below is a table illustrating how the choice of aniline precursor dictates the structure of the resulting β-enamino ester.
| Aniline Precursor | Resulting Ethyl 3-(anilino)but-2-enoate Derivative | Expected Electronic Effect |
| 2,4-Difluoroaniline (B146603) | Ethyl 3-(2,4-difluoroanilino)but-2-enoate | Electron-withdrawing |
| Aniline | Ethyl 3-anilino)but-2-enoate | Neutral |
| 4-Methoxyaniline | Ethyl 3-(4-methoxyanilino)but-2-enoate | Electron-donating |
| 4-Nitroaniline | Ethyl 3-(4-nitroanilino)but-2-enoate | Strongly electron-withdrawing |
| 4-Fluoroaniline | Ethyl 3-(4-fluoroanilino)but-2-enoate | Weakly electron-withdrawing |
This table demonstrates the modularity of the synthesis, allowing for the generation of a library of analogs with tuned electronic properties.
Variations in the Ester Alkyl Chain
The alkyl group of the ester functionality in this compound can be readily varied by selecting the appropriate alkyl acetoacetate derivative during the initial synthesis. The condensation reaction between 2,4-difluoroaniline and a β-ketoester is a general method, allowing for the incorporation of methyl, propyl, butyl, or other alkyl groups in place of the ethyl group. researchgate.netresearchgate.net
These variations can influence the compound's physicochemical properties, such as solubility in different organic solvents and melting or boiling points. While the electronic effect of changing the alkyl chain length on the reactivity of the enamine system is generally minimal, steric hindrance from bulkier alkyl groups (e.g., tert-butyl) could potentially impact the kinetics of subsequent cyclization reactions. Furthermore, the choice of ester group can be a strategic decision in multi-step syntheses, for example, selecting an ester that is more readily hydrolyzed or one that is resistant to certain reaction conditions.
The following table shows the corresponding β-ketoester starting materials needed to produce different alkyl 3-(2,4-difluoroanilino)but-2-enoates.
| β-Ketoester Precursor | Resulting Alkyl 3-(2,4-Difluoroanilino)but-2-enoate |
| Methyl acetoacetate | Mthis compound |
| Ethyl acetoacetate | This compound |
| Propyl acetoacetate | Propyl 3-(2,4-difluoroanilino)but-2-enoate |
| tert-Butyl acetoacetate | tert-Butyl 3-(2,4-difluoroanilino)but-2-enoate |
This table illustrates the straightforward synthetic approach to modifying the ester functionality.
Substituent Effects on the But-2-enoate Backbone
The but-2-enoate backbone of this compound possesses two primary sites for potential substitution: the C2 position and the C4-methyl group. The electronic nature of the enamine system renders the C2 carbon nucleophilic, making it susceptible to reaction with electrophiles. Conversely, the protons of the C4-methyl group are weakly acidic and can be removed by a strong base to generate a carbanion, which can then react with various electrophiles.
Introducing substituents at these positions would significantly alter the molecule's reactivity profile:
Substitution at C2: Placing an electron-withdrawing group (EWG), such as a cyano or an additional ester group, at the C2 position would decrease the nucleophilicity of this carbon. This modification is central to related syntheses, such as the Gould-Jacobs reaction, which often starts with diethyl ethoxymethylenemalonate instead of ethyl acetoacetate, resulting in a carboxylate group at C2. wikipedia.orgmdpi.com This substituent is critical for directing subsequent cyclization pathways.
Substitution at C4: Replacing the methyl group at C4 with other alkyl or aryl groups (by starting with a different β-ketoester, e.g., ethyl benzoylacetate) changes the steric environment and the resulting heterocyclic product. For instance, using ethyl benzoylacetate would yield a phenyl group at this position, leading to the synthesis of 2-phenylquinolones instead of 2-methylquinolones. nih.gov A patent describing the synthesis of a related compound, methyl 3-amino-4-(2,4,5-trifluorophenyl)but-2-enoate, highlights the feasibility of having aryl substituents at the C4 position. google.com
These modifications are fundamental in expanding the synthetic utility of the but-2-enoate scaffold, allowing it to serve as a precursor to a wider array of complex molecules.
Synthesis of Fused Heterocyclic Systems Derived from this compound
The true synthetic value of this compound lies in its role as a key intermediate for the construction of fused heterocyclic systems. Its bifunctional nature allows it to act as a synthon for building nitrogen- and oxygen-containing rings onto the aniline framework.
One of the most important applications of this compound is in the synthesis of fluorinated quinolones. This transformation is achieved via the Conrad-Limpach synthesis, a classic method for preparing 4-hydroxyquinolines. synarchive.comwikipedia.orgjptcp.com The synthesis involves two main stages: first, the formation of the enaminoate from 2,4-difluoroaniline and ethyl acetoacetate, and second, an intramolecular thermal cyclization.
The cyclization step requires high temperatures (typically around 250 °C) and is usually performed in a high-boiling point, inert solvent such as diphenyl ether or Dowtherm A. nih.gov During this step, the aniline ring attacks the ester carbonyl group, followed by the elimination of ethanol (B145695) to form the quinolone ring system. The product, 6,8-difluoro-2-methylquinolin-4(1H)-one, exists in tautomeric equilibrium with its enol form, 6,8-difluoro-2-methylquinolin-4-ol. This reaction is a cornerstone in the synthesis of fluoroquinolone antibiotics, where the quinolone core is a critical pharmacophore.
| Reactants | Reaction | Conditions | Product |
| 2,4-Difluoroaniline + Ethyl acetoacetate | Conrad-Limpach Synthesis | 1. Condensation (often acid-catalyzed) 2. Thermal Cyclization (~250 °C, Diphenyl ether) | 6,8-Difluoro-2-methylquinolin-4(1H)-one |
This table summarizes the key transformation for the synthesis of the corresponding difluoroquinolone.
The enamine functionality of this compound can react with various binucleophilic reagents to form different six-membered heterocyclic rings, most notably pyrimidines. The reaction with guanidine (B92328) is a well-established method for synthesizing 2-aminopyrimidine (B69317) derivatives. nih.govnih.gov
In this cyclocondensation reaction, the enaminoate acts as a 1,3-dielectrophilic species. Guanidine, acting as a N-C-N binucleophile, attacks at both the C3 carbon and the ester carbonyl carbon. The reaction proceeds through a proposed intermediate which then eliminates 2,4-difluoroaniline and water (or ethanol) to yield the aromatic pyrimidine (B1678525) ring. Similar reactions can be performed with other binucleophiles like amidines, urea, or thiourea (B124793) to generate a variety of substituted pyrimidines. researchgate.netrsc.org This pathway provides access to a class of heterocycles with significant biological and pharmaceutical importance. mdpi.comnih.gov
| Enaminoate | Binucleophile | Product Core Structure |
| This compound | Guanidine | 2-Amino-4-hydroxy-6-methylpyrimidine |
| This compound | Urea | 2,4-Dihydroxy-6-methylpyrimidine (6-Methyluracil) |
| This compound | Thiourea | 2-Thio-4-hydroxy-6-methylpyrimidine |
| This compound | Acetamidine | 2,6-Dimethyl-4-hydroxypyrimidine |
This table illustrates the synthesis of various pyrimidine derivatives from the title compound. Note: The 2,4-difluoroaniline group is eliminated during the cyclization.
Beyond the synthesis of quinolines and pyrimidines, the versatile reactivity of β-enamino esters like this compound opens pathways to other fused and non-fused heterocyclic systems through various annulation strategies. Annulation, or ring-forming, reactions are powerful tools in organic synthesis for building molecular complexity.
Research on the reactivity of β-enamino esters has demonstrated their utility in several advanced synthetic methods:
[3+3] Annulation: β-enamino esters can participate as three-carbon synthons in [3+3] cycloadditions. For example, they have been shown to react with activated cyclopropanols in a transition metal-free annulation to assemble highly substituted nicotinate (B505614) (pyridine) derivatives.
Cascade Annulations: These compounds can undergo cascade or tandem reactions, where multiple bonds are formed in a single operation. A notable example is the catalyst-free cascade annulation with nitrovinylbenzoquinones, which leads to the expedient synthesis of complex dihydroisoquinoline structures.
Aza-Annulation: In reactions with activated acrylate (B77674) derivatives, β-enamino esters can undergo aza-annulation to construct highly substituted δ-lactam products, which are valuable as conformationally restricted dipeptide analogs.
These examples, while not all specific to the 2,4-difluoroanilino derivative, highlight the inherent potential of the enamino ester scaffold to participate in a wide range of annulation reactions, making it a valuable building block for combinatorial chemistry and the synthesis of diverse heterocyclic libraries.
Conclusion and Future Research Perspectives
Summary of Current Understanding
Ethyl 3-(2,4-difluoroanilino)but-2-enoate is a member of the β-enamino ester class of compounds, which are recognized for their significant utility as intermediates in organic synthesis. These molecules are particularly valuable as precursors for the synthesis of bioactive heterocycles and pharmaceuticals. The structure of this compound incorporates a vinylogous amide system, which influences its chemical reactivity, and a difluorinated aniline (B41778) moiety, which is a common feature in many modern pharmaceuticals.
The primary application of analogous β-enamino esters is in the construction of quinoline (B57606) ring systems. The Conrad-Limpach and related syntheses, for example, utilize the condensation of anilines with β-ketoesters to form 4-hydroxyquinolines. jptcp.com This suggests that this compound is a key precursor for synthesizing fluorinated quinoline derivatives, a class of compounds extensively studied for their potential antibacterial, anticancer, and anti-inflammatory activities. The presence of two fluorine atoms on the aniline ring is expected to modulate the electronic properties and biological activity of the resulting quinoline derivatives. While specific studies on this compound are not extensively detailed in the available literature, the well-established chemistry of related compounds provides a strong foundation for understanding its synthesis, properties, and synthetic potential. nih.gov
Unexplored Reactivity and Synthetic Avenues
While the cyclization to form quinolines is a known pathway, the full reactive potential of this compound remains largely untapped. Future research could explore several promising avenues:
Multicomponent Reactions: Investigating its use as a building block in one-pot, multicomponent reactions could lead to the efficient synthesis of complex and structurally diverse heterocyclic systems beyond simple quinolines. nih.govderpharmachemica.com This approach aligns with the principles of green chemistry by reducing waste and improving atom economy.
Functionalization: The enamine scaffold has multiple reactive sites. Systematic studies on the electrophilic and nucleophilic functionalization at the α-carbon, the β-carbon, and the nitrogen atom could yield a library of novel derivatives with potentially interesting properties.
Alternative Cyclization Strategies: Exploring novel catalytic systems, including metal-free catalysts, for its cyclization could provide more environmentally benign and cost-effective synthetic routes to fluoroquinolones. rsc.org Furthermore, investigating cycloaddition reactions, such as [4+2] or [3+2] cycloadditions, could open pathways to different classes of fused heterocyclic compounds.
Asymmetric Synthesis: The development of catalytic asymmetric methods for its subsequent transformations could lead to the synthesis of enantiomerically pure quinoline derivatives and other chiral heterocycles, which is of paramount importance in medicinal chemistry.
Advanced Characterization Techniques for Future Studies
A comprehensive understanding of the structural and electronic properties of this compound is crucial for predicting its reactivity and designing new applications. Beyond standard spectroscopic methods like ¹H NMR, ¹³C NMR, and mass spectrometry, several advanced techniques could provide deeper insights:
Single-Crystal X-ray Diffraction: Obtaining a crystal structure would provide definitive information on its solid-state conformation, including bond lengths, bond angles, and intermolecular interactions such as hydrogen bonding. nih.govnih.gov This data is invaluable for understanding its physical properties and for computational modeling.
Advanced NMR Spectroscopy: Two-dimensional NMR techniques, such as HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation), would allow for unambiguous assignment of all proton and carbon signals. Furthermore, ¹⁹F NMR spectroscopy would be essential for probing the electronic environment of the fluorine atoms.
Solid-State NMR (ssNMR): This technique could be employed to study the structure and dynamics of the compound in its solid, polycrystalline, or amorphous forms, providing complementary information to X-ray diffraction.
X-ray Photoelectron Spectroscopy (XPS): XPS could be used to analyze the core-level electron binding energies, offering detailed information about the elemental composition and the chemical state of the atoms, particularly the nitrogen and fluorine environments.
Synergistic Experimental and Theoretical Research Approaches
Combining experimental investigations with theoretical calculations offers a powerful strategy for accelerating research and gaining a more profound understanding of this compound. A synergistic approach would be highly beneficial:
Density Functional Theory (DFT) Calculations: DFT methods can be used to model the molecular structure, predict spectroscopic properties (NMR, IR), and analyze the electronic structure (e.g., frontier molecular orbitals, electrostatic potential maps). researchgate.net This can aid in the interpretation of experimental data and provide insights into the molecule's reactivity.
Reaction Mechanism Elucidation: Computational chemistry can be employed to explore the reaction mechanisms for both its synthesis and its subsequent transformations, such as the thermal cyclization to form quinolines. Calculating the energy profiles of different pathways can help identify the most favorable reaction conditions and predict potential side products.
Virtual Screening and Design: Theoretical models can be used to design new derivatives of this compound with tailored electronic and steric properties. This computational pre-screening can help prioritize synthetic targets for specific applications, such as the development of novel precursors for medicinal agents.
The following table summarizes potential future research directions integrating these approaches.
| Research Area | Experimental Approach | Theoretical Approach | Desired Outcome |
| Synthesis | Development of novel catalytic systems (e.g., metal-free, asymmetric) for the synthesis of the title compound and its derivatives. | DFT modeling of catalytic cycles and transition states to optimize reaction conditions and catalyst design. | More efficient, sustainable, and stereoselective synthetic methods. |
| Reactivity | Exploration of multicomponent reactions and novel cyclization strategies. | Quantum chemical calculations to predict regioselectivity, stereoselectivity, and reaction feasibility. | Discovery of new synthetic routes to complex heterocyclic structures. |
| Characterization | Application of advanced techniques like 2D NMR, solid-state NMR, and single-crystal X-ray diffraction. | Calculation of NMR chemical shifts, vibrational frequencies, and prediction of crystal packing to aid in spectral interpretation. | A comprehensive understanding of the compound's structural and electronic properties. |
| Applications | Synthesis of novel fluoroquinolone derivatives and screening for biological activity. | Molecular docking and dynamics simulations to predict binding affinities of resulting heterocycles with biological targets. | Rational design of new drug candidates and functional materials. |
By integrating these advanced experimental and computational strategies, future research can unlock the full potential of this compound as a versatile building block in modern organic and medicinal chemistry.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for ethyl 3-(2,4-difluoroanilino)but-2-enoate?
- Methodological Answer : The compound can be synthesized via palladium-catalyzed amination reactions. For example, a protocol involving aryl halides (e.g., 3-chloro derivatives) and 2,4-difluoroaniline in the presence of Pd(OAc)₂, Cs₂CO₃, and ligands like 2-(dicyclohexylphosphino)-2',4',6'-triisopropylbiphenyl in tert-butanol/dioxane solvents yields similar derivatives (39% yield after purification) . Condensation reactions between ethyl acetoacetate and substituted anilines under basic conditions (e.g., Knoevenagel condensation) are also viable for analogous enoate structures .
Q. Which spectroscopic and analytical methods are used to characterize this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Assign peaks for aromatic protons (δ 6.2–8.8 ppm), enoate protons (δ 5.3–7.8 ppm), and NH groups (δ ~8.8 ppm) .
- GC/MS : Molecular ion peaks (e.g., m/z 382 [M⁺] for a related compound) and fragmentation patterns confirm molecular weight and structural motifs .
- X-ray crystallography : Resolve bond lengths (e.g., C–C = 1.361–1.504 Å) and dihedral angles (e.g., 30.6° between aromatic rings) .
Q. What crystallographic techniques are applicable for structural determination?
- Methodological Answer : Single-crystal X-ray diffraction using SHELX software (e.g., SHELXL97 for refinement) is standard. Key parameters include:
Advanced Research Questions
Q. How do structural modifications (e.g., fluorine substitution) impact solubility and bioactivity?
- Methodological Answer : Fluorine atoms enhance lipophilicity and metabolic stability but may reduce solubility. For example, replacing nitro groups with trifluoromethyl in dibenzooxepinone derivatives improved solubility by 20% in PBS buffer while retaining p38 MAP kinase inhibition (IC₅₀ = 12 nM) . Solubility can be quantified via HPLC (logP) or shake-flask assays.
Q. How can contradictions in crystallographic data (e.g., bond lengths, angles) from different studies be resolved?
- Methodological Answer : Cross-validate using:
- Multi-temperature refinements : Compare data at 193 K vs. 298 K to assess thermal effects .
- Hydrogen bonding analysis : Identify intermolecular interactions (e.g., N–H⋯O bonds at 2.32 Å) that stabilize conformations .
- Software cross-check : Refine data with SHELXL and PLATON to detect outliers (e.g., σ(β) > 0.17 eÅ⁻³ indicates disorder) .
Q. What computational strategies predict interactions between this compound and biological targets?
- Methodological Answer :
- Docking studies : Use AutoDock Vina to model binding to p38 MAP kinase (PDB: 1OUY). Focus on hydrophobic pockets accommodating the 2,4-difluoroanilino group .
- MD simulations : Run 100-ns trajectories in GROMACS to assess stability of hydrogen bonds (e.g., NH⋯O=C interactions).
- QSAR models : Corporate Hammett σ values for fluorine substituents to predict inhibitory potency (R² > 0.85 for training sets) .
Q. How can synthetic yields be optimized for scale-up?
- Methodological Answer :
- Catalyst screening : Test Pd₂(dba)₃ vs. Pd(OAc)₂ for improved turnover (TON > 500) .
- Solvent optimization : Replace dioxane with DMF to enhance reaction rates (k = 0.45 min⁻¹ at 80°C) .
- Purification : Use flash chromatography (SiO₂, hexane/EtOAc 2:1) or recrystallization (diethyl ether/hexane) to achieve >95% purity .
Data Contradiction Analysis
Q. How to reconcile discrepancies in reported biological activities of similar compounds?
- Methodological Answer :
- Assay standardization : Compare IC₅₀ values using uniform protocols (e.g., TNF-α inhibition in human whole blood vs. recombinant enzyme assays) .
- Metabolite profiling : Use LC-MS to identify active metabolites (e.g., hydroxylated derivatives) that contribute to observed activity .
- Structural analogs : Test 3-(2,4-difluoroanilino)but-2-enoate derivatives with varying ester groups (e.g., methyl vs. ethyl) to isolate substituent effects .
Key Research Limitations and Future Directions
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
